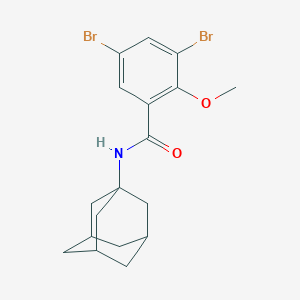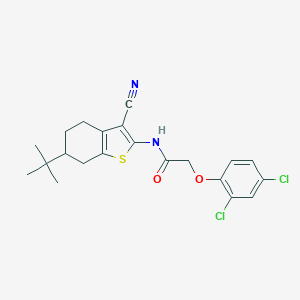![molecular formula C26H28ClN3O5S2 B301823 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B301823.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound is also known as CBP501 and is a small molecule inhibitor of heat shock protein 70 (Hsp70).
Wirkmechanismus
CBP501 binds to the ATP-binding site of Hsp70, preventing the protein from functioning properly. Hsp70 is involved in the folding and refolding of proteins, as well as the degradation of misfolded proteins. In cancer cells, Hsp70 is overexpressed and plays a role in the survival of cancer cells under stress conditions. By inhibiting the activity of Hsp70, CBP501 induces cell death in cancer cells.
Biochemical and physiological effects:
CBP501 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. CBP501 has been studied in preclinical models of cancer, including breast cancer, lung cancer, and ovarian cancer.
Vorteile Und Einschränkungen Für Laborexperimente
CBP501 has the advantage of being a small molecule inhibitor that can be easily synthesized in the laboratory. It has been shown to be effective in preclinical studies and has the potential to enhance the effectiveness of chemotherapy drugs. However, CBP501 has not yet been studied in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
Further research is needed to determine the safety and efficacy of CBP501 in humans. Clinical trials are needed to evaluate the potential of CBP501 as a cancer treatment. Future research could also focus on the development of more potent and selective inhibitors of Hsp70, as well as the identification of biomarkers that could predict the response to CBP501 treatment.
Synthesemethoden
The synthesis of CBP501 involves a series of chemical reactions that start with the reaction of 2-chlorobenzyl chloride with methylsulfonyl chloride to form 2-chlorobenzyl methyl sulfone. This intermediate is then reacted with piperidine-1-sulfonyl chloride to form 4-(piperidine-1-sulfonyl)-2-chlorobenzyl methyl sulfone. The final step involves the reaction of this intermediate with 4-aminobenzamidine to form CBP501.
Wissenschaftliche Forschungsanwendungen
CBP501 has been studied for its potential use in cancer treatment. Hsp70 is a protein that is overexpressed in cancer cells and is involved in the survival of cancer cells under stress conditions. CBP501 inhibits the activity of Hsp70, leading to the death of cancer cells. CBP501 has been shown to enhance the effectiveness of chemotherapy drugs in preclinical studies.
Eigenschaften
Produktname |
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide |
|---|---|
Molekularformel |
C26H28ClN3O5S2 |
Molekulargewicht |
562.1 g/mol |
IUPAC-Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C26H28ClN3O5S2/c1-36(32,33)30(19-21-7-3-4-8-25(21)27)23-13-9-20(10-14-23)26(31)28-22-11-15-24(16-12-22)37(34,35)29-17-5-2-6-18-29/h3-4,7-16H,2,5-6,17-19H2,1H3,(H,28,31) |
InChI-Schlüssel |
DEJYDRRYRNWIJG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Kanonische SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethyl-N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]benzamide](/img/structure/B301740.png)
![N-[2-methyl-5-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B301741.png)
![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)

![5-(2,5-dimethoxyphenyl)-N,N-diethyl-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301748.png)
![N,N-diethyl-2-(4-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B301749.png)
![Ethyl 4-(anilinocarbonyl)-3-methyl-5-[(4-methylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B301750.png)

![propan-2-yl (2E)-2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301753.png)
![isopropyl 2-(4-methoxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301754.png)
![isopropyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301755.png)
![3,5-dibromo-N-{[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B301756.png)
![7-(2,3-dimethoxyphenyl)-10-[(1-ethyl-1H-indol-3-yl)methylene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B301757.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)benzylidene}-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B301760.png)